molecular formula C4H9ClFNO2S B2395409 Pyrrolidine-3-sulfonyl fluoride hydrochloride CAS No. 2137930-52-8

Pyrrolidine-3-sulfonyl fluoride hydrochloride

Cat. No. B2395409
CAS RN: 2137930-52-8
M. Wt: 189.63
InChI Key: VODCLWNXBWHCRR-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2137930-52-8 . It has a molecular weight of 189.64 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions due to their versatile scaffold .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 140-141 degrees Celsius .

Scientific Research Applications

Cu-catalyzed Asymmetric Cycloaddition

Li et al. (2021) developed a Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethenesulfonyl fluorides, efficiently synthesizing a range of chiral pyrrolidine-3-sulfonyl fluorides. This method facilitates the synthesis of chiral sulfonyl derivatives, crucial for sulfur(VI) fluoride exchange (SuFEx) chemistry (Yi‐Nan Li et al., 2021).

Stereoselective Construction of Dienyl Sulfonyl Fluoride Warheads

Spirocyclic β- and γ-Sultams Synthesis

Stepannikova et al. (2020) reported a one-pot intramolecular cyclization of sp3-enriched cyanoalkylsulfonyl fluorides into spirocyclic β- or γ-sultams. These sultams are valuable sp3-enriched building blocks for drug discovery, offering novel substitution patterns mimicking saturated nitrogen heterocycles like pyrrolidine/pyrrolidone (Kateryna O. Stepannikova et al., 2020).

Sulfonyl Fluorides from Sulfonamides

Pérez-Palau and Cornella (2020) presented a simple method for synthesizing sulfonyl fluorides from sulfonamides. This method, due to its mild conditions and high chemoselectivity, is significant for the late-stage formation of sulfonyl fluorides in complex organic molecules, which are increasingly important in chemical biology (Marina Pérez-Palau & Josep Cornella, 2020).

Bioactive Fluoropyrrolidines Synthesis

Xu et al. (2021) reported an efficient method to synthesize enantioenriched fluoropyrrolidines via Cu(i)-catalyzed enantioselective 1,3-dipolar cycloaddition. These fluorinated pyrrolidines, important in natural products and drugs, exhibited significant antifungal activity, underscoring the role of fluorine atoms in bioactivity (Xiao Xu et al., 2021).

Safety and Hazards

The compound is associated with hazard statements H314 and H335 . Precautionary measures include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

Future Directions

Pyrrolidine compounds, including Pyrrolidine-3-sulfonyl fluoride hydrochloride, have potential in drug discovery due to their diverse biological profiles . They can be used to design new compounds with different biological profiles, contributing to the treatment of various diseases .

Mechanism of Action

Target of Action

Pyrrolidine-3-sulfonyl fluoride hydrochloride is a compound that belongs to the pyrrolidine class of molecules Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the functional groups attached to the pyrrolidine core .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds . The specific mode of action would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biochemical pathways, often by modulating the activity of key enzymes or receptors . The specific pathways affected would depend on the nature of the target and the chemical structure of the pyrrolidine derivative .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their good bioavailability and favorable adme properties .

Result of Action

Pyrrolidine derivatives have been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .

properties

IUPAC Name

pyrrolidine-3-sulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCLWNXBWHCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137930-52-8
Record name pyrrolidine-3-sulfonyl fluoride hydrochloride
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